molecular formula C14H8FNO2 B8434694 3-Cyano-5-(3-fluorophenyl)benzoic acid

3-Cyano-5-(3-fluorophenyl)benzoic acid

Cat. No.: B8434694
M. Wt: 241.22 g/mol
InChI Key: RBFBLNGQMBDBEQ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-fluorophenyl)benzoic acid (CAS: Not explicitly provided, referenced as intermediate 111(n) in patent documents ) is a fluorinated benzoic acid derivative featuring a cyano group at the 3-position and a 3-fluorophenyl substituent at the 5-position of the benzene ring. Its molecular structure (Figure 1) combines the carboxylic acid functionality with electron-withdrawing groups (cyano and fluorine), which influence its physicochemical and biological properties.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

3-cyano-5-(3-fluorophenyl)benzoic acid

InChI

InChI=1S/C14H8FNO2/c15-13-3-1-2-10(7-13)11-4-9(8-16)5-12(6-11)14(17)18/h1-7H,(H,17,18)

InChI Key

RBFBLNGQMBDBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)C#N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Synthesis: The compound is synthesized via condensation reactions.
  • Structural Characterization : NMR analysis (400 MHz, DMSO) reveals aromatic protons at δ 8.40 (s, 1H) and δ 8.24 (s, 2H), along with a broad singlet at δ 13.67 (br s, 1H) corresponding to the carboxylic acid proton . LC-MS data confirm a molecular ion peak at m/z 248.0 [M+Na]⁺, suggesting a molecular weight of ~225 g/mol .

The compound is compared to structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-Cyano-5-(3-fluorophenyl)benzoic acid 3-CN, 5-(3-Fluorophenyl) C₁₄H₈FNO₂* ~225 (LC-MS) Intermediate for bioactive molecules
3-Cyano-5-fluorobenzoic acid 3-CN, 5-F C₈H₄FNO₂ 165.12 High boiling point (317°C), biosensor studies
3-Cyano-5-(trifluoromethoxy)benzoic acid 3-CN, 5-CF₃O C₉H₄F₃NO₃ 231.13 Potential medical sensing applications
5-(3-Cyanophenyl)-2-fluorobenzoic acid 2-F, 5-(3-Cyanophenyl) C₁₄H₈FNO₂ 249.03 Hazardous (H302: Harmful if swallowed)
4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid Pyrazole core, 4-CHO, 3-Fluorophenyl C₁₇H₁₁FN₂O₃ 310.28 Antimicrobial activity against drug-resistant bacteria

*Note: Exact molecular formula inferred from synthesis data and structural analogs.

Key Findings from Comparative Analysis:

Substituent Position and Bioactivity: The position of fluorine significantly impacts biological activity. For example, 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid exhibits potent antimicrobial properties due to the pyrazole core and fluorophenyl group . In contrast, this compound’s cyano group enhances electrophilicity, making it a reactive intermediate in drug synthesis . Substituent electronic effects: Electron-withdrawing groups (e.g., CN, CF₃O) increase acidity (lower pKa) and improve solubility in polar solvents, as seen in 3-Cyano-5-(trifluoromethoxy)benzoic acid .

Applications in Biosensing: Studies on ortho-, meta-, and para-substituted benzoic acids (e.g., pHBA, pABA) reveal that substituent position (para > ortho > meta) governs biosensor recognition efficiency . This suggests that this compound’s meta-substitution may reduce its affinity for biosensor proteins compared to para-substituted analogs.

Safety Profiles: 3-Cyano-5-(methoxycarbonyl)benzoic acid (CAS: 126739-90-0) carries GHS warnings (H302: Harmful if swallowed) , while 5-(3-cyanophenyl)-2-fluorobenzoic acid (CAS: 1183926-58-0) has similar hazards . These highlight the need for careful handling of cyano-substituted benzoic acids.

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